![molecular formula C24H31F3O B12526155 3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene CAS No. 819862-46-9](/img/structure/B12526155.png)
3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene is a complex organic compound with the molecular formula C24H31F3O It is characterized by the presence of a naphthalene core substituted with ethoxy, trifluoro, and butylcyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the 4-butylcyclohexyl ethyl derivative, which is then subjected to further functionalization to introduce the ethoxy and trifluoro groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. The temperature is carefully controlled to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification steps, such as recrystallization and chromatography, are employed to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoro groups can be reduced under specific conditions to form difluoro or monofluoro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield 3-[2-(4-Butylcyclohexyl)ethyl]-7-formyl-1,2,8-trifluoronaphthalene, while nitration can produce 3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoro-4-nitronaphthalene.
Scientific Research Applications
3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural features
Mechanism of Action
The mechanism of action of 3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of trifluoro groups can enhance the compound’s binding affinity and selectivity towards specific targets. The ethoxy group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-Butylcyclohexyl)ethyl]-7-methoxy-1,2,8-trifluoronaphthalene
- 3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-difluoronaphthalene
- 3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluorobenzene
Uniqueness
Compared to similar compounds, 3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene stands out due to the combination of its substituents. The presence of both ethoxy and trifluoro groups on the naphthalene core imparts unique chemical and physical properties, such as enhanced stability and specific reactivity patterns. These features make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
819862-46-9 |
|---|---|
Molecular Formula |
C24H31F3O |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-[2-(4-butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene |
InChI |
InChI=1S/C24H31F3O/c1-3-5-6-16-7-9-17(10-8-16)11-12-19-15-18-13-14-20(28-4-2)23(26)21(18)24(27)22(19)25/h13-17H,3-12H2,1-2H3 |
InChI Key |
QBSQOJXPJYNAHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)CCC2=C(C(=C3C(=C2)C=CC(=C3F)OCC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester](/img/structure/B12526072.png)
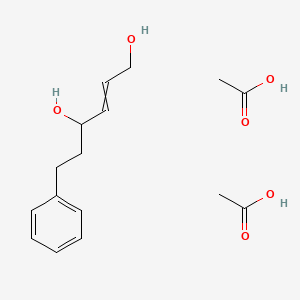
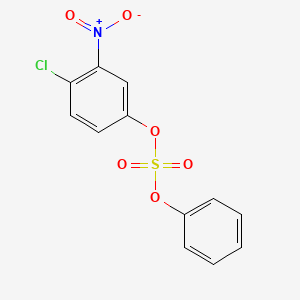
![({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12526092.png)
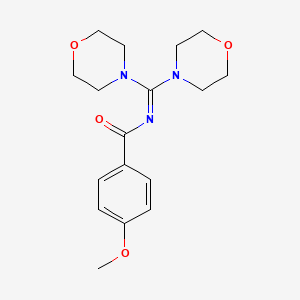
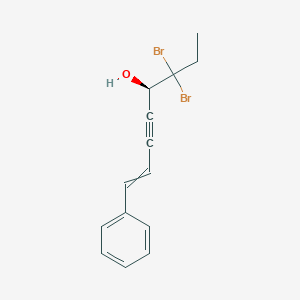
![1H-Imidazo[4,5-F]benzotetrazine](/img/structure/B12526109.png)
![N~1~-(2-Aminoethyl)-N~1~-[(2,4-dimethoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B12526124.png)
![1,2,3-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B12526130.png)
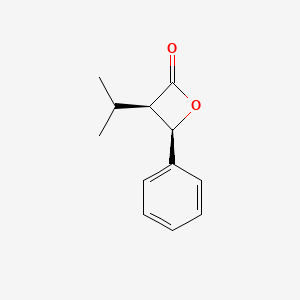

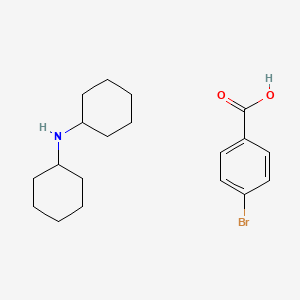
![Benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro-](/img/structure/B12526153.png)
![3-[4-(4-Hydroxyphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B12526162.png)
